molecular formula C19H21N3O3S B2935006 N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1251613-49-6

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2935006
CAS No.: 1251613-49-6
M. Wt: 371.46
InChI Key: FAHZGBWAGHANMW-UHFFFAOYSA-N
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Description

N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a piperidinyl group, a thiophenyl group, and an ethanediamide backbone

Scientific Research Applications

N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-17-6-1-2-10-22(17)16-5-3-4-15(12-16)21-19(25)18(24)20-9-7-14-8-11-26-13-14/h3-5,8,11-13H,1-2,6-7,9-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHZGBWAGHANMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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